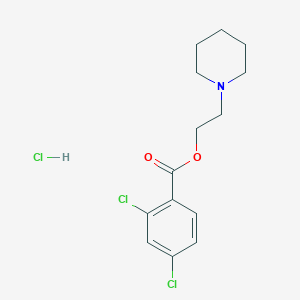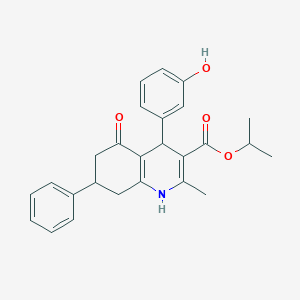![molecular formula C23H32N2O B5009026 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine, also known as MPPEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in regulating neuronal functions. MPPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including learning and memory, addiction, anxiety, and depression.
Mecanismo De Acción
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activation of mGluR5, this compound can modulate various intracellular signaling pathways and alter neuronal excitability and synaptic plasticity. This can lead to a wide range of physiological and behavioral effects, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic plasticity, regulation of neuroinflammation, and modulation of neurotrophic factors. These effects are thought to underlie the various behavioral effects of this compound, including its effects on learning and memory, addiction, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine in scientific research is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or ion channels. However, one of the limitations of using this compound is its relatively low potency and limited brain penetration, which can make it difficult to achieve effective doses in vivo.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine and mGluR5. One direction is to investigate the role of mGluR5 in various neurological and psychiatric disorders, such as schizophrenia, autism, and epilepsy. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical settings. Finally, there is a need to better understand the complex signaling pathways and physiological functions of mGluR5 in the brain, which could lead to new insights into the mechanisms of brain function and dysfunction.
Métodos De Síntesis
The synthesis of 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine involves several steps, including the preparation of 1-methylpiperazine, 4-(1-methyl-1-phenylethyl)phenol, and 3-bromo-1-(4-(1-methyl-1-phenylethyl)phenoxy)propane, followed by the coupling of these compounds to form this compound. The overall yield of this compound synthesis is typically around 20-30%.
Aplicaciones Científicas De Investigación
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and enhance the extinction of drug-seeking behavior in animal models of addiction. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-23(2,20-8-5-4-6-9-20)21-10-12-22(13-11-21)26-19-7-14-25-17-15-24(3)16-18-25/h4-6,8-13H,7,14-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBUVZSWIHAFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)

![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)


![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)

![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5008999.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)

![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5009034.png)